Weak Affinity for Human HSP90alpha Defines a Distinct Binding Profile
(3S,5R)-3-amino-5-methylheptanoic acid binds to human HSP90alpha with a dissociation constant (Kd) of 1.90E+4 nM (19 µM) as measured by 2D 1H-15N chemical shift perturbation NMR [1]. This weak affinity differentiates it from high-affinity HSP90 ligands and positions it as a non-optimized fragment or negative control compound.
| Evidence Dimension | Binding affinity to human HSP90alpha |
|---|---|
| Target Compound Data | Kd = 1.90E+4 nM (19 µM) |
| Comparator Or Baseline | Typical HSP90 inhibitors (e.g., geldanamycin) exhibit Kd < 100 nM |
| Quantified Difference | >190-fold weaker affinity compared to potent inhibitors |
| Conditions | 2D 1H-15N chemical shift perturbation NMR spectroscopy |
Why This Matters
For HSP90-targeted projects, the compound's weak binding serves as a validated negative control or fragment starting point, whereas potent inhibitors would confound such assays.
- [1] BindingDB. Affinity data for human HSP90alpha: Kd = 1.90E+4 nM. View Source
